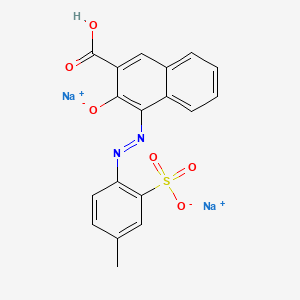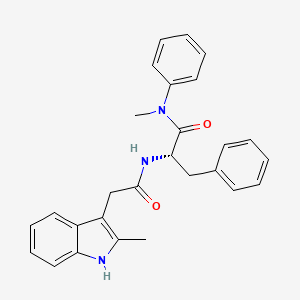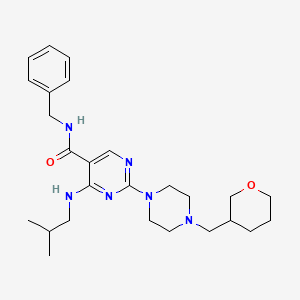
Pigment red 57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Red 57, also known as D & C Red No. 6, is a synthetic dye produced from petroleum or coal tar sources; this dye is FDA-approved for use in pharmaceuticals and cosmetics.
Mecanismo De Acción
Lithol Rubin B, also known as D and C Red No. 6, Lithol Rubine, or Pigment red 57, is an azo dye pigment frequently utilized in the cosmetics industry .
Target of Action
The primary target of Lithol Rubin B is the color cosmetics in which it is employed. It is used to give colorless foodstuffs a more characteristic appearance as well as to change the original colors to preferred artificial ones .
Mode of Action
Lithol Rubin B’s mode of action is primarily through its distinctive azo group, which is easily converted into hydrazone under the effect of pH . This conversion affects the color and stability of the pigment.
Biochemical Pathways
The biochemical pathways affected by Lithol Rubin B are primarily related to its dispersion in aqueous media. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution . This change in molecular structure can affect the color and stability of the pigment.
Pharmacokinetics
The pharmacokinetics of Lithol Rubin B are primarily related to its dispersion in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media . The addition of a dispersant can affect the stability of lithol rubin b’s dispersion in water .
Result of Action
The result of Lithol Rubin B’s action is primarily seen in its effects on the color and stability of cosmetics. It is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .
Action Environment
The action environment of Lithol Rubin B is primarily in aqueous media. The influence of solvent on the dispersibility of Lithol Rubin B and changes in the molecular structure of Lithol Rubin B at various pH levels were examined . The optimal dispersion pH and solvent were then chosen . Lastly, with the addition of various surfactants or cationic polymers, the variations in the dispersion stability of the Lithol Rubin B dispersion were extensively studied .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Lithol Rubin B are largely influenced by its molecular structure. The red-shift and conjugation range of Lithol Rubin B’s molecular structure increase in an acidic solution
Cellular Effects
It is known that Lithol Rubin B is prone to settling and aggregation when used in formulation systems, which can impair the final product’s stability, spreadability, skin-friendliness, and coverage .
Molecular Mechanism
The molecular mechanism of Lithol Rubin B involves changes in its molecular structure at various pH levels . The addition of various surfactants or cationic polymers can affect the dispersion stability of Lithol Rubin B .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithol Rubin B can change over time. For instance, the Lithol Rubin B powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases .
Propiedades
Número CAS |
5858-81-1 |
|---|---|
Fórmula molecular |
C18H14N2NaO6S |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26); |
Clave InChI |
DYRCAPXESLYYIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na] |
Apariencia |
Red solid powder |
Pureza |
>90% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pigment Red 57; D & C Red No. 6; Japan Red 201; Lithol rubin B; Rubine Red RR 1253; Lithol Rubine Na. |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of Pigment Red 57?
A1: this compound (in its free acid form) has a molecular formula of C18H14N2O5S and a molecular weight of 382.40 g/mol.
Q2: What are the key spectroscopic characteristics of PR57?
A2: PR57 exhibits characteristic peaks in UV-Vis spectroscopy, with its maximum absorbance (λmax) varying depending on its hydration state and the solvent used. [] Furthermore, Fourier transform infrared (FTIR) spectroscopy can be used to identify functional groups and study the interactions between PR57 and other materials. []
Q3: How does the crystal structure of PR57 influence its color?
A3: PR57 exists in different crystal phases, each with distinct colors. The trihydrate form, obtained during synthesis, transitions to a magenta monohydrate upon drying at 50°C. Heating above 190°C yields a hygroscopic anhydrous phase with a dull dark magenta shade. These color variations arise from changes in the coordination number of calcium ions and anion-cation interactions within the crystal lattice. []
Q4: How does the addition of extender pigments like BaSO4 affect PR57 dispersions?
A4: Adding extender pigments like BaSO4 to PR57 dispersions in caster oil can increase chroma without affecting hue or value. This phenomenon, called the "spacer effect," enhances optical dispersing ability by inserting extender pigment particles among PR57 particles. []
Q5: How does the molecular chain structure of polyethylene (PE) used for encapsulating PR57 affect its properties?
A5: Encapsulating PR57 with PE having different molecular chain structures impacts its properties. For instance, using high-density polyethylene (HDPE) with high crystallinity and no short-chain branches results in composite particles with superior properties for electrophoretic displays, achieving a higher contrast ratio compared to other PE types. []
Q6: What factors influence the lightfastness of PR57 composites?
A6: Incorporating PR57 into mesoporous Ca-aluminosilicate (MCM-41) substrates enhances its lightfastness. High surface area Al-MCM-41 materials synthesized with Ca2+ ions result in composites with superior lightfastness compared to Ca2+ ion-exchanged Al-MCM-41, non-composite pigment, or smectite-dye composites. []
Q7: What are the primary applications of this compound?
A7: PR57 is a versatile pigment used in various applications, including:
- Printing Inks: Widely employed in printing inks for newspapers, magazines, and packaging materials. [, ]
- Cosmetics: Used as a colorant in lipsticks, cheek rouges, and other cosmetic products. [, , , ]
- Plastics and Rubber: Provides coloration for various plastics and rubber products. [, ]
Q8: How does the presence of PR57 affect the deinking process of paper?
A8: The presence of PR57 in paper can lead to a reddish color in deinked pulp, even after bleaching treatments. This suggests factors beyond the alkali resistance of PR57 contribute to this phenomenon, requiring further investigation. []
Q9: Can PR57 be used in electrophoretic displays?
A9: Yes, PR57, when encapsulated with appropriate polymers like HDPE, can be incorporated into electrophoretic displays. The performance of these displays, particularly the contrast ratio, depends on the pigment-polymer interaction and the properties of the chosen polymer. []
Q10: How does controlling synthesis conditions impact the properties of PR57?
A10: Various factors during PR57 synthesis affect the final product's characteristics:
- HCl Concentration: Higher HCl concentration during diazotization yields a brighter yellowish-red pigment due to smaller particle size and narrower size distribution. []
- CaCl2 Addition: The amount of CaCl2 added during pigment laking influences particle aggregate size and color shade. []
- pH Control: Maintaining optimal pH during the coupling reaction is crucial for achieving desired pigment properties. [, ]
Q11: Can PR57 be chemically modified to alter its properties?
A11: Yes, PR57 can be modified by:
- Hybridization: Hybridizing PR57 with extender pigments enhances chroma, dispersion stability, and mimics the effects of smaller particle size. []
- Coupling with Modified Naphthol AS Derivatives: Using Naphthol AS derivatives with polar groups (-COOH, -SO3H) in mixed coupling reactions can alter the color strength, hue, flowability, and dispersibility of the resulting pigments. []
Q12: Are there any safety concerns associated with this compound?
A12: While PR57 is generally considered safe for its intended applications, some concerns exist:
- Allergic Reactions: PR57 has been identified as a potential allergen, causing contact dermatitis in sensitive individuals, particularly in cosmetics. [, , ]
- Mutagenic Impurities: Certain impurities formed during PR57 synthesis, particularly when the diazo component is in excess, exhibit mutagenic activity in the Ames test. [] These impurities can be minimized by controlling reaction stoichiometry and washing the pigment. []
- Decarboxylated Analogue: DPR57, the decarboxylated analogue of PR57, has been detected as an impurity in some batches. Although not currently regulated, its presence and potential effects require further investigation. []
Q13: What are the environmental implications of PR57?
A13:
- Wastewater Treatment: The production of PR57 generates wastewater containing salts and other byproducts that require proper treatment before release into the environment. []
- Recycling Challenges: The presence of PR57 in paper can complicate the deinking process, potentially impacting paper recycling efficiency. []
Q14: What analytical techniques are used to characterize and quantify PR57?
A14: Several methods are employed for PR57 analysis:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify PR57 in complex mixtures, often coupled with UV-Vis or mass spectrometry detectors. [, , ]
- Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for detecting and quantifying PR57 and related impurities in various matrices. []
- Thin-Layer Chromatography (TLC): A simple and rapid technique for separating and identifying PR57 in mixtures. []
- Spectroscopic Techniques: UV-Vis and FTIR spectroscopy provide valuable information about the structure, purity, and interactions of PR57. [, , , ]
- Microscopy: Electron microscopy techniques like SEM and TEM are useful for characterizing the particle size, morphology, and crystal structure of PR57. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)


![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)


![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)



